molecular formula C16H20N2 B12805800 1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- CAS No. 7032-31-7

1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl-

Cat. No.: B12805800
CAS No.: 7032-31-7
M. Wt: 240.34 g/mol
InChI Key: XMEQYUOZRYWGKJ-UHFFFAOYSA-N
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Description

1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- is a quinoline derivative known for its ability to inhibit the activity of tyrosine kinases. This compound binds to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity .

Chemical Reactions Analysis

1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Cyclopenta(b)quinolin-9-amine, 2,3-dihydro-N-butyl- involves binding to the active site of tyrosine kinases, preventing the enzyme from binding to its substrate. This inhibition disrupts the signaling pathways that rely on tyrosine kinase activity, ultimately affecting cellular processes such as proliferation and survival .

Comparison with Similar Compounds

Properties

CAS No.

7032-31-7

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

N-butyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine

InChI

InChI=1S/C16H20N2/c1-2-3-11-17-16-12-7-4-5-9-14(12)18-15-10-6-8-13(15)16/h4-5,7,9H,2-3,6,8,10-11H2,1H3,(H,17,18)

InChI Key

XMEQYUOZRYWGKJ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2CCCC2=NC3=CC=CC=C31

Origin of Product

United States

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